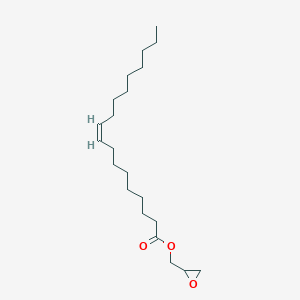

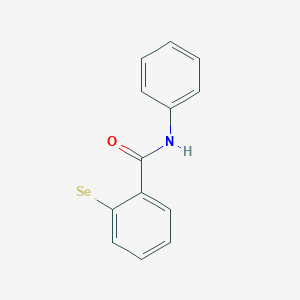

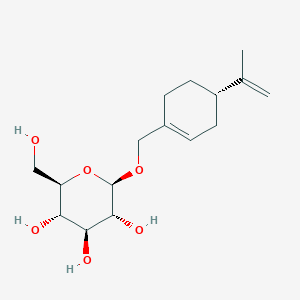

![molecular formula C6H6N4 B136131 ピロロ[2,1-f][1,2,4]トリアジン-4-アミン CAS No. 159326-68-8](/img/structure/B136131.png)

ピロロ[2,1-f][1,2,4]トリアジン-4-アミン

概要

説明

Pyrrolo[2,1-f][1,2,4]triazin-4-amine, also known as PFT-4A, is an organic compound used in scientific research. It is a member of the pyrrolotriazine family of compounds, and is often used in experiments to study the effects of various substances on biological systems.

科学的研究の応用

がん治療

ピロロ[2,1-f][1,2,4]トリアジン-4-アミンは、がん治療においてキナーゼを標的とする有望な縮環複素環化合物です . これは、いくつかのキナーゼ阻害剤とヌクレオシド薬の重要な部分です . キナーゼ阻害は、標的療法における最も成功したアプローチの1つです .

抗ウイルス薬

この化合物は、抗ウイルス薬レムデシビルの母核です . レムデシビは、幅広いRNAウイルス(SARS/MERS-CoVを含む)に対して認識されており、最近出現した新しいコロナウイルス(COVID-19)の治療に有望な結果を示しています .

エボラ出血熱およびその他の新興ウイルスの治療

ピロロ[2,1-f][1,2,4]トリアジンのいくつかのアナログが、エボラ出血熱およびその他の新興ウイルスの治療に使用されてきました .

ノロウイルスに対する活性

最近の報告では、4-アミノピロロ[2,1-f][1,2,4]トリアジンC-ヌクレオシドのノロウイルスに対する活性が明らかになっており、マウスおよびヒトのノロウイルスのRNA依存性RNAポリメラーゼ(RdRp)を阻害する能力があります .

ホスホイノシチド3-キナーゼ(PI3K)阻害剤

多くの特許出願では、ピロロトリアジノンをホスホイノシチド3-キナーゼ(PI3K)阻害剤として記載しています . これらの骨格は、ピロロ[2,1-f][1,2,4]トリアジンの合成のための重要な中間体です .

代謝安定性

作用機序

Target of Action

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It primarily targets kinases , which are enzymes that play a crucial role in the regulation of cell functions . These targets are particularly relevant in the context of cancer therapy, where dysregulated kinases contribute to disease progression .

Mode of Action

The compound interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . The exact nature of this interaction and the resulting changes are complex and depend on the specific kinase being targeted .

Biochemical Pathways

The inhibition of kinases by Pyrrolo[2,1-f][1,2,4]triazin-4-amine affects various biochemical pathways. These pathways are involved in critical cellular processes such as proliferation, differentiation, and division . By disrupting these pathways, the compound can exert its therapeutic effects .

Pharmacokinetics

It has been observed that compounds with similar structures exhibit low rates of glucuronidation, indicating higher metabolic stability

Result of Action

The result of the action of Pyrrolo[2,1-f][1,2,4]triazin-4-amine is the disruption of cellular processes regulated by kinases . This disruption can lead to the death of cancer cells, thereby contributing to the treatment of the disease . The compound’s action can also result in the inhibition of viral replication, as seen in its use as an antiviral drug .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Pyrrolo[2,1-f][1,2,4]triazin-4-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, contributing to its broad range of biological activities . For instance, it is an integral part of several kinase inhibitors . Kinases are enzymes that play a pivotal role in cellular processes such as signal transduction, cell division, and metabolism. The interaction between Pyrrolo[2,1-f][1,2,4]triazin-4-amine and these enzymes can influence their activity, leading to changes in cellular functions .

Cellular Effects

Pyrrolo[2,1-f][1,2,4]triazin-4-amine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to inhibit kinases, which can lead to alterations in signal transduction pathways within the cell . This can result in changes in gene expression and cellular metabolism, affecting the overall function of the cell .

Molecular Mechanism

The molecular mechanism of action of Pyrrolo[2,1-f][1,2,4]triazin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to inhibit kinases, which are enzymes that play a crucial role in cellular processes . By inhibiting these enzymes, Pyrrolo[2,1-f][1,2,4]triazin-4-amine can alter cellular functions .

Metabolic Pathways

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, which can influence metabolic flux or metabolite levels

特性

IUPAC Name |

pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPXQZSDPSOPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439872 | |

| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159326-68-8 | |

| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary targets of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives and what are the downstream effects of this interaction?

A: Research indicates that Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives exhibit potent inhibitory activity against specific kinases. For example, BMS-645737 acts as a potent and selective antagonist of vascular endothelial growth factor receptor-2 (VEGFR-2) [, ]. This inhibition disrupts angiogenesis, a process crucial for tumor growth and progression. Similarly, other derivatives have been identified as potent and selective inhibitors of PI3Kδ, a key enzyme involved in cell growth, survival, and proliferation [, ].

Q2: What are the key metabolic pathways involved in the biotransformation of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

A: Studies on BMS-645737 reveal that its metabolism involves a complex interplay of oxidation and conjugation reactions []. The 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-catalyzed hydroxylation, leading to the formation of a carboxylic acid, which can be further conjugated with taurine. Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and subsequent sulfation. Interestingly, the pyridin-5-yl group demonstrates species-specific conjugation, with direct glucuronidation observed in dog, monkey, and human hepatocytes, and an unusual N-acetylglucosamine conjugation identified in monkeys [].

Q3: How does the structure of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives influence their activity and selectivity towards specific targets?

A: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications within the Pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold affect activity and selectivity. Research has focused on exploring various substitutions on the pyrrole and triazine rings, as well as modifications to the linker groups connecting these core structures. These alterations can significantly impact target binding affinity, cellular potency, and selectivity profiles [, ].

Q4: What are the implications of the observed metabolic pathways and SAR findings on the development of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as potential drug candidates?

A: Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, identifying species-specific metabolic pathways, such as the N-acetylglucosamine conjugation observed in monkeys [], is essential for selecting appropriate preclinical models and interpreting study results. Moreover, elucidating SAR allows for the design of compounds with improved potency, selectivity, and metabolic stability, leading to enhanced efficacy and reduced potential for adverse effects.

Q5: Have any preclinical studies been conducted to evaluate the in vivo efficacy of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

A: Preclinical studies have demonstrated the in vivo activity of BMS-645737, confirming its potent VEGFR-2 inhibitory activity in animal models [, ]. These findings support the therapeutic potential of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, warranting further investigation in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

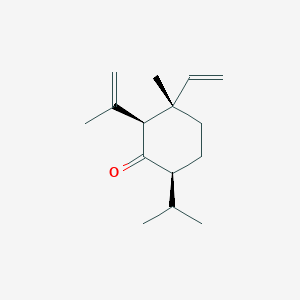

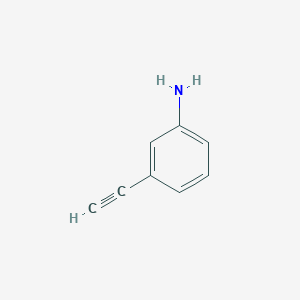

![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

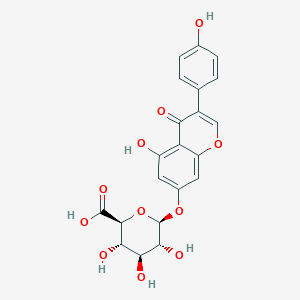

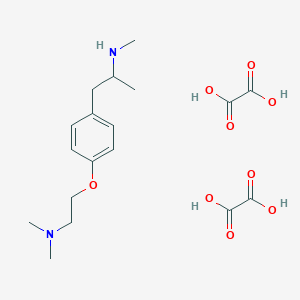

![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)

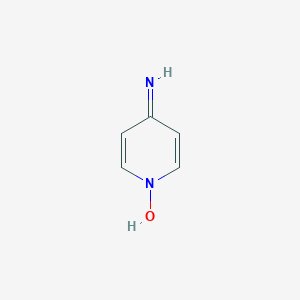

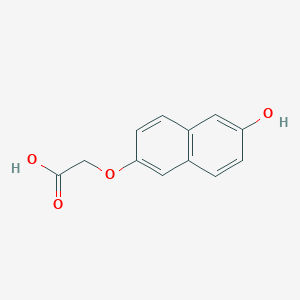

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)